molecular formula C17H20BrN3 B5811483 1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE

1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5811483
M. Wt: 346.3 g/mol
InChI Key: PORRAMDPAOUVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 4-bromobenzyl chloride with 4-(pyridylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridyl ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-(pyridylmethyl)piperidine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(4-pyridylmethyl)piperazine
  • 1-(4-Methylbenzyl)-4-(4-pyridylmethyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(4-pyridylmethyl)piperazine

Uniqueness

1-(4-BROMOBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORRAMDPAOUVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.